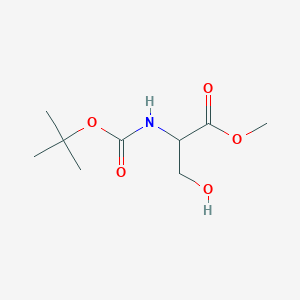

Zolmitriptan 2-carboxylic acid ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

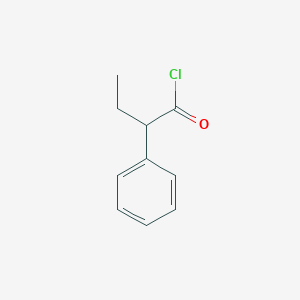

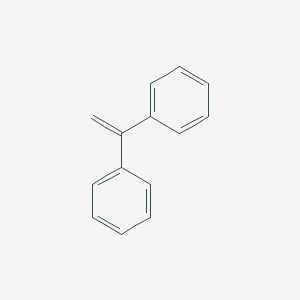

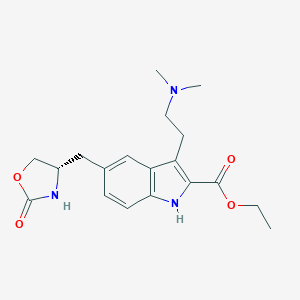

Zolmitriptan 2-carboxylic acid ethyl ester is an impurity of Zolmitriptan . It is used as an intermediate in the process for the preparation of Zolmitriptan compounds via Fischer indole synthesis . It is also known as (S)-3- [2- (Dimethylamino)ethyl]-5- [ [ (4S)-2-oxo-4-oxazolidinyl]methyl]-1H-indole-2-carboxylic Acid Ethyl Ester .

Synthesis Analysis

The synthesis of Zolmitriptan involves the use of copper (II) oxide in quinoline at 200°C for approximately 0.333333 hours . The reaction conditions and steps involved in the synthesis process are detailed in the referenced source .Molecular Structure Analysis

The molecular formula of Zolmitriptan 2-carboxylic acid ethyl ester is C19H25N3O4 . The molecular weight is 359.4195 . For a more detailed analysis of the molecular structure, you may refer to specialized databases or resources .Chemical Reactions Analysis

Esters, such as Zolmitriptan 2-carboxylic acid ethyl ester, typically undergo reactions like hydrolysis, which can be catalyzed by either an acid or a base . The hydrolysis of esters is a reversible reaction and does not go to completion .Physical And Chemical Properties Analysis

Esters have polar bonds but do not engage in hydrogen bonding. They are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Esters of low molar mass are somewhat soluble in water .Safety And Hazards

Zolmitriptan, the parent compound of Zolmitriptan 2-carboxylic acid ethyl ester, may cause side effects such as pain or tightness in your throat or chest, dry mouth, upset stomach, pressure or heavy feeling anywhere in your body, drowsiness, feeling tired, or flushing (warmth, redness, or tingly feeling) . For safety data specific to Zolmitriptan 2-carboxylic acid ethyl ester, please refer to the appropriate safety data sheets .

Direcciones Futuras

Zolmitriptan is currently used to treat migraine headaches in adults . It is not used to prevent headaches or reduce the number of attacks . Future research may focus on expanding its uses or improving its efficacy and safety profile. As always, any new directions would need to be supported by rigorous scientific research and clinical trials.

Propiedades

IUPAC Name |

ethyl 3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O4/c1-4-25-18(23)17-14(7-8-22(2)3)15-10-12(5-6-16(15)21-17)9-13-11-26-19(24)20-13/h5-6,10,13,21H,4,7-9,11H2,1-3H3,(H,20,24)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKXOFVDKSFHGRL-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)CC3COC(=O)N3)CCN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)C[C@H]3COC(=O)N3)CCN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zolmitriptan 2-carboxylic acid ethyl ester | |

CAS RN |

191864-24-1 |

Source

|

| Record name | Zolmitriptan 2-carboxylic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191864241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZOLMITRIPTAN 2-CARBOXYLIC ACID ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/856I63228M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.